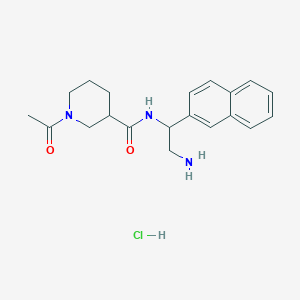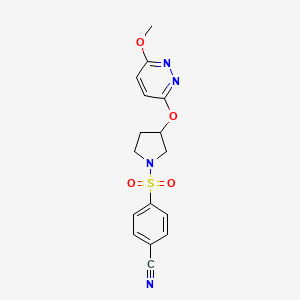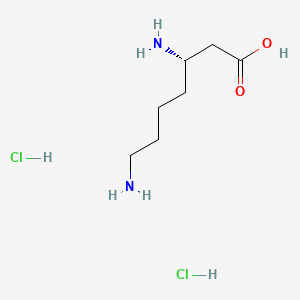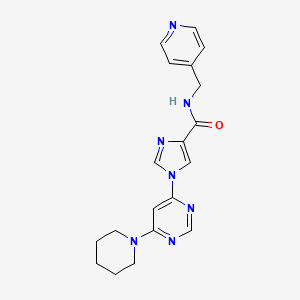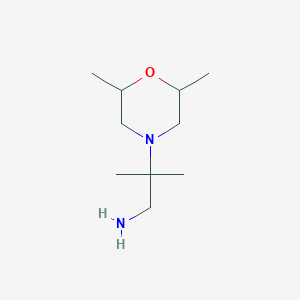
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine” is a unique chemical compound. It has the empirical formula C8H18N2O and a molecular weight of 158.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A novel di-Mannich derivative of curcumin pyrazole, which is similar to the compound , has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, and related compounds has also been reported .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES string representation of the molecule isNCCN1CC (OC (C)C1)C . Chemical Reactions Analysis
The compound has been involved in a Mannich reaction, which is a type of chemical reaction used to introduce an aminoalkyl substituent into a molecule . This reaction has been used to synthesize a di-Mannich derivative of curcumin pyrazole .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 158.24 . The InChI key for the compound isGLOJLKCUVTZRFO-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Analytical Methodologies for Detecting Amines in Biological Samples Research has been conducted on the quantification of N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA) in urine, showcasing the development of precise analytical methods like gas chromatography-mass spectrometry (GC-MS). These methodologies are critical for doping control and understanding the excretion patterns of stimulants, indicating the broader application of amines in sports medicine and pharmacokinetics (Wójtowicz et al., 2016).
Understanding Metabolic Pathways The metabolism of heterocyclic amines, such as MeIQx and PhIP, involves CYP1A2-catalyzed conversion to their carcinogenic forms. This understanding is crucial for assessing the risk of exposure to carcinogens in cooked foods and the individual variability in metabolic processing of dietary amines. Such research informs dietary recommendations and cancer prevention strategies (Boobis et al., 1994).
Exposure and Risk Assessment Studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming normal diets versus those on parenteral alimentation highlight the continuous exposure to these compounds through food. This research is vital for public health, emphasizing the need for monitoring and controlling exposure to potential carcinogens in the diet (Ushiyama et al., 1991).
Biomonitoring and Environmental Health The detection and measurement of specific amines in human urine following the consumption of cooked meat meals exemplify the application of biomonitoring in assessing human exposure to dietary carcinogens. Such studies contribute to environmental health by providing evidence of the ingestion and metabolic processing of hazardous compounds (Murray et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-8-5-12(6-9(2)13-8)10(3,4)7-11/h8-9H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBTLZVXNJQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

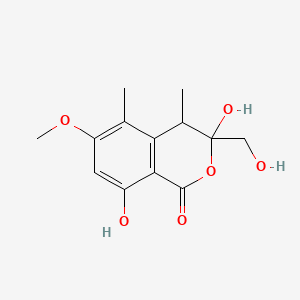
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
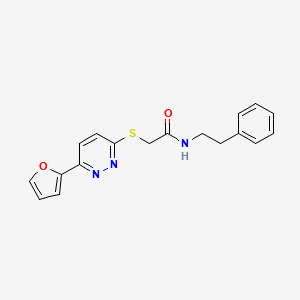
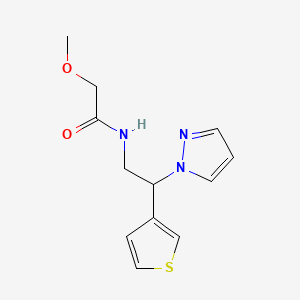
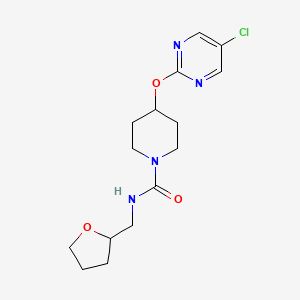
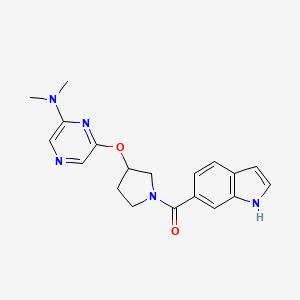
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)
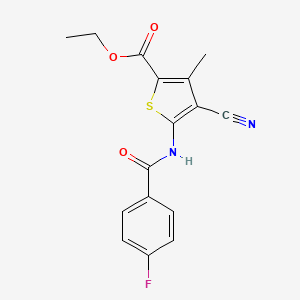
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)
